Product packaging for EPZ020411 hydrochloride(Cat. No.:)

EPZ020411 hydrochloride

Cat. No.: B1191645
M. Wt: 479.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Protein Arginine Methyltransferases (PRMTs) in Epigenetic Regulation

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in epigenetic regulation. frontiersin.orgfrontiersin.org They attach methyl groups to arginine residues within proteins, a process known as arginine methylation. frontiersin.orgfrontiersin.org This post-translational modification is widespread in eukaryotic organisms and is involved in a multitude of fundamental cellular processes. frontiersin.orgfrontiersin.org

In mammals, there are nine identified PRMTs (PRMT1–9) that catalyze three types of arginine methylation: monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine. frontiersin.orgfrontiersin.org These modifications can influence protein-protein interactions and are key to regulating transcription, RNA metabolism, DNA repair, and cell signaling. frontiersin.orgresearchgate.net The primary targets of PRMTs are often histones, the proteins around which DNA is wound. thermofisher.com By methylating histones, PRMTs can either activate or repress gene expression, making them crucial "writers" of the epigenetic code. thermofisher.com Dysregulation of PRMT activity has been linked to several human diseases, including cancer and neurodevelopmental disorders. frontiersin.orgfrontiersin.org

Overview of Protein Arginine Methyltransferase 6 (PRMT6) in Cellular Processes

Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT, meaning it catalyzes the formation of asymmetric dimethylarginine. frontiersin.orgnih.gov It is primarily found in the nucleus and is involved in a wide array of cellular functions. oup.com PRMT6 participates in the epigenetic regulation of gene expression by methylating both histone and non-histone proteins. frontiersin.orgnih.gov One of its key histone targets is histone H3 at arginine 2 (H3R2), where it creates an asymmetric dimethylation mark (H3R2me2a). nih.govnih.gov

Beyond its role in histone modification, PRMT6 is implicated in alternative splicing, DNA repair, cell proliferation, senescence, and cell signaling. frontiersin.orgnih.gov It can act as both a transcriptional repressor and activator. For instance, it represses tumor suppressor genes like p21, thereby facilitating cell proliferation. nih.gov Conversely, it can act as a coactivator for steroid hormone receptors, such as the estrogen receptor, promoting the expression of target genes. nih.govoup.com The diverse functions of PRMT6 underscore its importance in maintaining normal cellular homeostasis, and its dysregulation is associated with diseases like cancer. frontiersin.orgbioscientifica.com

Identification and Role of EPZ020411 Hydrochloride as a Selective PRMT6 Chemical Probe

This compound is a potent and selective small molecule inhibitor of PRMT6. acs.orgadooq.com Its development marked a significant step forward in the study of PRMT6, providing researchers with a crucial tool to investigate the specific functions of this enzyme. acs.org Identified from a novel aryl pyrazole (B372694) series, EPZ020411 demonstrates high potency with an IC50 of 10 nM for PRMT6. acs.orgadooq.commedchemexpress.com

Crucially, EPZ020411 exhibits good selectivity for PRMT6 over other PRMTs. adooq.comadooq.com For example, it is over 10-fold more selective for PRMT6 than for PRMT1 and PRMT8, and has even greater selectivity against other members of the PRMT family like PRMT3, PRMT4, and PRMT5. adooq.comacs.orgabmole.com This selectivity allows researchers to specifically inhibit PRMT6 activity in cells and in vivo models, helping to dissect its precise roles in various biological processes. acs.orgmdpi.com The availability of EPZ020411 as a chemical probe has been instrumental in validating PRMT6 as a potential therapeutic target, particularly in oncology. acs.orgmdpi.com

Table 1: Inhibitory Activity of this compound

Target IC50 Selectivity
PRMT6 10 nM adooq.commedchemexpress.commedchemexpress.com -
PRMT1 >10-fold less potent than for PRMT6 adooq.comadooq.com >10x
PRMT8 >10-fold less potent than for PRMT6 adooq.comadooq.com >10x
Other PRMTs Significantly less potent >100x for some acs.org

Contextualization within Current Epigenetic Drug Discovery Paradigms

The development of drugs targeting the epigenetic machinery is a rapidly advancing field in medicine. researchgate.netfrontiersin.org These "epidrugs" aim to correct the aberrant epigenetic landscapes that contribute to diseases like cancer. researchgate.netfrontiersin.org The main targets for these drugs are the "writers," "erasers," and "readers" of epigenetic marks—the enzymes and proteins that add, remove, or recognize these modifications. nih.gov

PRMT inhibitors, like EPZ020411, fall into the category of drugs that target "writers." thermofisher.comnih.gov The discovery of selective inhibitors is a key paradigm in modern drug discovery, as it allows for the targeted modulation of a single enzyme's activity, potentially minimizing off-target effects. acs.org The development of EPZ020411 fits within the broader strategy of creating chemical probes to validate novel therapeutic targets before advancing them into clinical development. nih.govresearchgate.net While several epigenetic drugs, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, are already in clinical use, the exploration of PRMT inhibitors is a more recent and promising frontier. frontiersin.orgnih.gov The success of compounds like EPZ020411 in preclinical studies provides a strong rationale for the continued development of PRMT6-targeted therapies.

Properties

Molecular Formula

C25H39ClN4O3

Molecular Weight

479.06

Synonyms

EPZ020411

Origin of Product

United States

Molecular Mechanisms of Action and Target Engagement of Epz020411 Hydrochloride

Inhibitory Specificity and Potency Profiling

The efficacy of an enzyme inhibitor is defined by its potency against its intended target and its selectivity over other related enzymes. EPZ020411 has been extensively profiled to determine these parameters.

Quantitative Analysis of PRMT6 Inhibition (e.g., IC50 values)

EPZ020411 hydrochloride demonstrates potent inhibition of PRMT6 in biochemical assays, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. nih.govmedchemexpress.comthomassci.comcaymanchem.comadooq.com This value indicates a high affinity for the PRMT6 enzyme in a purified, cell-free system.

In a cellular context, the compound's activity was assessed by measuring its effect on the methylation of a known PRMT6 substrate, histone H3 at arginine 2 (H3R2). In A375 cells engineered to transiently express PRMT6, EPZ020411 treatment resulted in a dose-dependent decrease in H3R2 methylation, yielding an IC50 value of 0.637 µM. nih.govthomassci.comcaymanchem.com The difference between the biochemical and cellular IC50 values is expected and reflects factors such as cell membrane permeability and intracellular concentrations.

Assay TypeTargetSubstrateIC50 Value
BiochemicalPRMT6-10 nM
Cellular (A375 cells)PRMT6H3R20.637 µM

Comparative Selectivity Against Other Protein Arginine Methyltransferase Isoforms (e.g., PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, PRMT8)

A key feature of EPZ020411 is its high selectivity for PRMT6 over other protein arginine methyltransferase family members. This selectivity is crucial for its use as a specific chemical probe to study the biological functions of PRMT6.

The compound is significantly less potent against the closely related Type I methyltransferases PRMT1 and PRMT8, with IC50 values of 119 nM and 223 nM, respectively. nih.govthomassci.comcaymanchem.com This represents an approximately 12-fold and 22-fold selectivity for PRMT6 over PRMT1 and PRMT8. Furthermore, biochemical assays have shown that EPZ020411 is over 100-fold more selective for PRMT6 when compared to other arginine methyltransferases, including PRMT3, PRMT4 (also known as CARM1), PRMT5, and PRMT7. nih.govapexbt.com

This selectivity was also confirmed in cellular assays, where EPZ020411 was found to be more than 10-fold less potent at inhibiting a PRMT1-specific methylation mark compared to the PRMT6-mediated H3R2 mark. nih.gov

PRMT IsoformBiochemical IC50Selectivity vs. PRMT6 (Fold)
PRMT610 nM1
PRMT1119 nM~12
PRMT8223 nM~22
PRMT3>100-fold less potent>100
PRMT4 (CARM1)>100-fold less potent>100
PRMT5>100-fold less potent>100
PRMT7>100-fold less potent>100

Differentiation from Pan-Methyltransferase Inhibitors and Other Epigenetic Modulators

The high degree of selectivity distinguishes EPZ020411 from pan-methyltransferase inhibitors, which exhibit broad activity against multiple enzyme family members. Its focused activity on PRMT6, with significantly lower potency against other PRMTs and histone methyltransferases, allows for the precise dissection of PRMT6-specific pathways without the confounding effects of inhibiting other epigenetic regulators. nih.govapexbt.com This makes it a valuable tool for target validation studies, in contrast to broad-spectrum inhibitors that affect global methylation states.

Enzymatic Inhibition Characterization

The molecular basis for the potency and selectivity of this compound lies in its specific interactions within the PRMT6 active site and its mechanism of inhibition relative to the enzyme's substrate and cofactor.

Elucidation of Binding Site Interactions (e.g., Arginine Substrate Site, Diamine Side Chain, Pyrazole (B372694) Core Structure)

The binding mode of EPZ020411 to PRMT6 has been elucidated through X-ray crystallography, with a 2.1 Å resolution crystal structure of the inhibitor in a complex with PRMT6 and the reaction product S-adenosyl-L-homocysteine (SAH) available (PDB ID: 4Y30). nih.govpdbj.org

The structural data reveal that EPZ020411 binds in the arginine-binding pocket of PRMT6, acting as a substrate-competitive inhibitor. The key interactions are mediated by distinct chemical moieties of the inhibitor:

Diamine Side Chain : This portion of the molecule mimics the substrate arginine. It occupies the putative site of the substrate's arginine side chain within the enzyme's active site. nih.gov The terminal amino group of the diamine side chain forms critical hydrogen bonds with the side chain and backbone carbonyl of glutamic acid 155 (Glu155). Additional water-mediated hydrogen bonds are formed with the backbone carbonyl of tryptophan 156 (Trp156) and the side chain of glutamic acid 164 (Glu164). Furthermore, the tertiary amine of the diamine side chain forms a hydrogen bond with the side chain of histidine 317 (His317). nih.gov

These specific interactions anchor the inhibitor firmly in the active site, preventing the binding of protein substrates and thereby inhibiting the methyltransferase activity of PRMT6.

Impact on S-Adenosyl-L-Methionine (SAM) Cofactor Utilization

The enzymatic reaction catalyzed by PRMT6 involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to an arginine residue on a substrate protein. Inhibitors can interfere with this process by competing with either the substrate or the SAM cofactor.

Crystal structure data show that EPZ020411 binds to PRMT6 simultaneously with SAH, the demethylated form of SAM. nih.gov This co-occupation of the active site demonstrates that EPZ020411 does not bind in the SAM cofactor pocket. Instead, by occupying the arginine substrate binding site, EPZ020411 acts in a manner that is non-competitive with respect to SAM. nih.govresearchgate.net The presence of the cofactor or its byproduct (SAH) can stabilize the conformation of the substrate-binding pocket, which is a known characteristic of this class of methyltransferase inhibitors. nih.gov Therefore, EPZ020411 functions by directly blocking substrate access to the catalytic site, without preventing the binding of the SAM cofactor.

Kinetic Analysis of PRMT6 Methyltransferase Activity Modulation

The precise kinetic mechanism by which this compound inhibits PRMT6 has not been extensively detailed in the available literature. However, understanding the kinetic mechanism of the PRMT6 enzyme itself provides a crucial framework. The catalytic mechanism of PRMT6 has been a subject of some debate. mdpi.com

Initially, studies suggested that PRMT6 follows a sequential ordered kinetic mechanism, where the S-adenosyl-L-methionine (SAM) cofactor binds to the enzyme first, followed by the peptide substrate, to form a ternary complex. mdpi.com After the methyl group is transferred, the methylated peptide is released, followed by the S-adenosyl-L-homocysteine (SAH) product. mdpi.com

However, subsequent research has challenged this model. mdpi.comnih.gov More recent investigations involving product inhibition and dead-end analog studies indicate that PRMT6 utilizes a rapid equilibrium random mechanism . nih.govnih.gov In this model, the substrates (SAM and the peptide) can bind to the enzyme in a random order to form the ternary complex. nih.gov Similarly, the products are also released in a random fashion. This model also accounts for the formation of dead-end complexes, such as when a product binds to the enzyme after the first substrate has already bound. nih.govnih.gov This updated understanding of the enzyme's kinetics is significant for the rational design and characterization of inhibitors like EPZ020411.

Substrate-Specific Methylation Alterations Induced by this compound

This compound, through its inhibition of PRMT6, modulates the methylation status of both histone and non-histone protein substrates, leading to downstream effects on various cellular processes.

PRMT6 is the primary enzyme responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). Treatment with this compound leads to a significant and dose-dependent reduction of this specific histone mark in cellular contexts. apexbt.comnih.gov

In studies using A375 human melanoma cells engineered to overexpress PRMT6, exposure to EPZ020411 resulted in a clear decrease in H3R2 methylation levels. nih.gov This cellular activity demonstrates the compound's ability to engage its target and elicit a biological response.

ParameterCell LineConditionValue (µM)Source
Cellular IC50 for H3R2 Methylation InhibitionA375Transient PRMT6 Overexpression (48h treatment)0.637 ± 0.241 nih.gov

Beyond histones, the inhibitory action of this compound affects the methylation of several non-histone proteins critical for cellular function.

MSH2: PRMT6 has been identified as a key regulator of the DNA mismatch repair (MMR) pathway through its methylation of MutS Homolog 2 (MSH2). Specifically, PRMT6 dimethylates MSH2 at arginine residues R171 and R219. Pharmacological inhibition of PRMT6 with EPZ020411 destabilizes the assembly of the MutSα and MutSβ complexes, thereby impairing MMR capacity.

RCC1: The Regulator of Chromatin Condensation 1 (RCC1) is another non-histone substrate of PRMT6. The methylation of RCC1 by PRMT6 is a crucial step in a signaling pathway that regulates mitosis and is important for the tumorigenicity of glioblastoma stem cells. The use of EPZ020411 as a specific PRMT6 inhibitor has been shown to suppress the arginine methylation of RCC1.

YTHDF2: The relationship between PRMT6 and YTH Domain Family 2 (YTHDF2) appears to be transcriptional rather than direct methylation of the YTHDF2 protein. Recent studies have shown that PRMT6, in conjunction with CDK9, co-regulates the expression of YTHDF2. By promoting the transcriptional activation of the YTHDF2 gene, PRMT6 can enhance the malignancy of glioblastoma. Therefore, inhibition of PRMT6 with EPZ020411 would be expected to downregulate YTHDF2 expression, thereby impacting the Wnt-β-catenin pathway it modulates.

Cellular and Biochemical Research on Epz020411 Hydrochloride S Effects

Influence on Global Cellular Methylation Status

As an inhibitor of PRMT6, EPZ020411 hydrochloride directly impacts the methylation landscape within cells. PRMT6 is a Type I PRMT, which means it catalyzes the formation of both monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA). nih.govgenecards.org

Assessment of Asymmetric Dimethylarginine (ADMA) and Monomethylarginine (MMA) Levels in Cellular Contexts

Studies have shown that treatment with this compound leads to a decrease in the levels of asymmetrically dimethylated arginine in cells. nih.gov Specifically, in glioblastoma stem cells (GSCs), inhibition of PRMT6 with EPZ020411 resulted in a marked reduction in the asymmetric dimethylation of Regulator of Chromosome Condensation 1 (RCC1). nih.gov This is consistent with the primary function of PRMT6 in catalyzing the formation of ADMA. genecards.org Conversely, the inhibition of type I PRMTs, including PRMT6, can lead to a concurrent increase in the levels of monomethylarginine and symmetric dimethylarginine in cells. nih.gov

Profiling of Global Histone Methylation Signatures

A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2). genecards.orgcaymanchem.com The enzyme specifically mediates the asymmetric dimethylation of this residue to form H3R2me2a. genecards.org Treatment of cells with this compound has been shown to dose-dependently decrease the methylation of H3R2. medchemexpress.comcaymanchem.comtargetmol.commedchemexpress.commybiosource.com For instance, in A375 human melanoma cells overexpressing PRMT6, this compound treatment resulted in a dose-dependent reduction in H3R2 methylation with an IC50 of 0.637 μM. caymanchem.comtargetmol.commybiosource.com This effect is specific, as a PRMT6-inactive analog of the compound did not produce a similar outcome. apexbt.com

Interactive Table: Effect of EPZ020411 on H3R2 Methylation

Cell LineTreatment ConditionOutcomeIC50 ValueReference
A375EPZ020411 (0-20 μM; 24 h)Decreased H3R2 methylationNot specified medchemexpress.com
A375 (overexpressing PRMT6)EPZ020411Dose-dependent decrease in H3R2 methylation0.637 μM caymanchem.comtargetmol.commybiosource.com
Glioblastoma Stem Cells (GSCs)EPZ020411Markedly reduced H3R2me2Not specified nih.gov

Modulation of Gene Expression and Transcriptional Programs

By altering histone methylation patterns, this compound can significantly modulate gene expression and transcriptional programs. vulcanchem.com

Transcriptional Reprogramming Mediated by PRMT6 Inhibition

Inhibition of PRMT6 by EPZ020411 can lead to widespread transcriptional changes. For example, in the context of pancreatic cancer, epigenetic and transcriptional reprogramming are associated with acquired chemoresistance. nih.gov While the direct role of EPZ020411 in this specific study was as a tool compound, it highlights the potential of PRMT6 inhibitors to influence large-scale gene expression changes. nih.govresearchgate.net

Regulation of Specific Gene Expression Pathways (e.g., Wnt-β-Catenin Pathway)

Research has demonstrated a clear link between PRMT6 inhibition by EPZ020411 and the Wnt-β-catenin signaling pathway. nih.gov In glioblastoma, PRMT6 activates the Wnt-β-catenin pathway by upregulating YTHDF2, which in turn promotes the degradation of negative regulators of the pathway, APC and GSK3β. nih.gov Inhibition of PRMT6 with EPZ020411 was found to reduce the expression of β-catenin, a key effector of the Wnt pathway, as well as downstream targets like N-cadherin and vimentin (B1176767), while increasing the expression of E-cadherin and phosphorylated β-catenin. nih.gov This indicates that EPZ020411 can effectively suppress the Wnt-β-catenin pathway. nih.gov

Perturbation of Intracellular Signaling Pathways and Biological Processes

The effects of this compound extend beyond methylation and transcription to influence broader cellular signaling and processes.

Inhibition of PRMT6 has been linked to the activation of the cGAS-STING signaling pathway. bmj.combmj.com This occurs because loss of PRMT6 function can lead to an accumulation of cytosolic DNA, which is sensed by cGAS, triggering an immune response. bmj.combmj.com Furthermore, studies in colorectal cancer have shown that pharmacological inhibition of PRMT6 with EPZ020411 can destabilize the MutSα and MutSβ complexes, which are crucial for DNA mismatch repair (MMR). bmj.combmj.com This suggests a role for EPZ020411 in modulating DNA damage response pathways.

Additionally, EPZ020411 has been shown to suppress the apoptotic cascade induced by certain agents. medchemexpress.commedchemexpress.com In cochlear explants, pretreatment with EPZ020411 reduced cisplatin-induced apoptosis in hair cells. medchemexpress.commedchemexpress.com

Interactive Table: Cellular Processes Modulated by EPZ020411

Cellular ProcessModel SystemEffect of EPZ020411Key FindingsReference
Wnt-β-Catenin SignalingGlioblastomaInhibitionReduced β-catenin, N-cadherin, and vimentin expression. Increased E-cadherin and p-β-catenin expression. nih.gov
cGAS-STING PathwayColorectal CancerActivationTriggers cytosolic DNA accumulation. bmj.combmj.com
DNA Mismatch RepairColorectal CancerDestabilizationDestabilizes MutSα and MutSβ complexes. bmj.combmj.com
ApoptosisCochlear Hair CellsInhibitionReduced cisplatin-induced apoptosis. medchemexpress.commedchemexpress.com

Compound Names Mentioned

Impact on DNA Mismatch Repair (MMR) Mechanisms and Complex Assembly (e.g., MutSα, MutSβ)

The DNA mismatch repair (MMR) system is a critical pathway for maintaining genomic integrity by correcting errors that occur during DNA replication. researchgate.net This process is primarily mediated by two main complexes, MutSα (a heterodimer of MSH2 and MSH6) and MutSβ (a heterodimer of MSH2 and MSH3). researchgate.netelifesciences.org MutSα typically recognizes base-base mismatches and small insertion/deletion loops, while MutSβ has a preference for larger insertion/deletion loops. elifesciences.orgnih.govnih.gov

The pharmacological inhibition of PRMT6 by this compound has been demonstrated to interfere with this process. By inhibiting PRMT6, EPZ020411 promotes mutagenesis and destabilizes the assembly of both MutSα and MutSβ complexes. nih.govwindows.net This disruption of MMR function can lead to an accumulation of DNA mismatches, effectively creating a microsatellite instability (MSI)-like phenotype in cells that are otherwise microsatellite stable (MSS). nih.gov The destabilization of these crucial repair complexes underscores the significant role of PRMT6 in DNA repair and the potential of its inhibitors to modulate this pathway. nih.govwindows.net

Activation of Immune Signaling Pathways (e.g., cGAS-STING Pathway, STAT1 and IRF3 Phosphorylation)

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can indicate cellular damage or viral infection. dovepress.comfrontiersin.org Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. dovepress.com This activation triggers a signaling cascade that typically involves the kinase TBK1 and leads to the phosphorylation and activation of the transcription factor interferon regulatory factor 3 (IRF3). dovepress.combiorxiv.org Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. frontiersin.org

Research has shown that the inhibition of PRMT6 by this compound can lead to the activation of the cGAS-STING pathway. nih.gov The mechanism behind this activation is linked to the inhibitor's effect on the DNA mismatch repair (MMR) system. By disrupting MMR, EPZ020411 treatment leads to an accumulation of cytosolic DNA. nih.gov This increase in cytosolic DNA is then detected by cGAS, initiating the downstream signaling cascade. nih.gov

Specifically, pharmacological inhibition of PRMT6 with EPZ020411 has been shown to stimulate the phosphorylation of both STAT1 and IRF3, key markers of an activated cGAS-STING pathway. nih.gov This indicates that by compromising DNA repair mechanisms, EPZ020411 indirectly triggers an innate immune response. nih.gov Further studies have confirmed that the depletion of MSH2, a critical MMR protein, significantly reduces the upregulation of interferon-stimulated genes and the phosphorylation of STAT1 and IRF3 that is observed with PRMT6 inhibition, solidifying the link between PRMT6-induced MMR defects and cGAS-STING activation. nih.gov

Investigation of Apoptotic Cascade Modulation

Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. It can be initiated through various signaling pathways, often culminating in the activation of a cascade of enzymes called caspases.

Studies have shown that this compound can modulate the apoptotic cascade, particularly in the context of cellular damage induced by certain drugs. In models of neomycin- and cisplatin-induced ototoxicity, treatment with EPZ020411 has been found to significantly reduce apoptosis in cochlear hair cells. thno.orgnih.gov This protective effect is evidenced by a decrease in the number of cells positive for cleaved caspase-3, an active form of a key executioner caspase, as observed through TUNEL assays. thno.orgnih.gov

Mechanistic investigations have revealed that the inhibition of PRMT6 by EPZ020411 can counteract the activation of the mitochondrial apoptotic pathway. thno.orgnih.gov This includes reversing the increased expression of caspase-3 and preventing the translocation of cytochrome c from the mitochondria to the cytoplasm, a critical step in initiating apoptosis. nih.gov By intervening in these early stages of the apoptotic process, EPZ020411 helps to preserve cell viability in the face of cytotoxic insults. thno.orgnih.govnih.gov

Effects on Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

Cell migration and invasion are fundamental processes in both normal physiological events and pathological conditions like cancer metastasis. nih.gov The epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion, and acquire mesenchymal properties, including increased motility and invasiveness. nih.govfrontiersin.org

Research has demonstrated that this compound can inhibit the migration, invasion, and EMT of certain cancer cells, particularly in glioblastoma. nih.gov In vitro functional experiments have shown that this small molecule inhibitor effectively curtails these malignant phenotypes in glioma cell lines. nih.gov

The underlying mechanism appears to involve the PRMT6-YTHDF2-Wnt-β-Catenin signaling axis. nih.gov PRMT6 has been found to promote the expression of YTHDF2, which in turn activates the Wnt-β-catenin pathway. nih.gov This pathway is known to be a critical driver of cell migration, invasion, and EMT. nih.gov By inhibiting PRMT6, EPZ020411 disrupts this signaling cascade, leading to a reduction in the migratory and invasive capabilities of the cancer cells. nih.gov These findings highlight the potential of targeting PRMT6 to control the metastatic spread of tumors. nih.govnih.govplos.org

Influence on Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they play roles in cell signaling, excessive ROS production can lead to oxidative stress, cellular damage, and apoptosis.

Studies have indicated that this compound can influence the production of ROS. Specifically, in the context of cisplatin-induced ototoxicity, the inhibition of PRMT6 by EPZ020411 has been shown to reduce the accumulation of ROS. thno.orgnih.govnih.gov This reduction in ROS levels is a key part of the protective mechanism of the compound against cisplatin-induced hair cell death. thno.orgnih.gov

Mechanistic studies have revealed that by preventing the formation of excessive ROS, EPZ020411 helps to modulate mitochondria-related damage and apoptosis. nih.gov The levels of ROS were evaluated using methods such as DCFH-DA and cellROX green staining, which confirmed the ability of EPZ020411 to decrease ROS production following cisplatin (B142131) injury. thno.orgnih.gov These findings suggest that targeting PRMT6 with EPZ020411 could be a strategy to mitigate cellular damage caused by oxidative stress.

Application in Diverse Cellular Model Systems

Cancer Cell Lines (e.g., A375, LN229, U251, SW480, HCT116, SW620, CT26)

This compound has been utilized in a variety of cancer cell lines to investigate its effects on cellular processes. These cell lines serve as crucial in vitro models for different types of cancer, allowing for detailed mechanistic studies.

Interactive Data Table: Use of EPZ020411 in Various Cancer Cell Lines

Cell Line Cancer Type Research Focus with EPZ020411 Key Findings
A375 Malignant Melanoma H3R2 methylation Dose-dependently decreased H3R2 methylation. medchemexpress.com
LN229, U251 Glioblastoma Migration, invasion, EMT Inhibited glioma cell migration, invasion, and EMT. nih.govnih.govnih.govnih.gov
SW480 Colorectal Carcinoma DNA mismatch repair, cGAS-STING pathway Stimulated cytosolic DNA accumulation and activated the cGAS-STING pathway. nih.govnih.gov
HCT116, SW620 Colorectal Carcinoma Cell proliferation Exhibited a synergistic anti-proliferative effect when combined with a PRMT5 inhibitor. nih.govmedchemexpress.com
CT26 Colorectal Carcinoma Not explicitly detailed in the provided context. Further research is needed to specify the findings in this cell line.

In the A375 melanoma cell line, EPZ020411 was shown to dose-dependently decrease the methylation of histone H3 at arginine 2 (H3R2). medchemexpress.com For glioblastoma, the LN229 and U251 cell lines were used to demonstrate that EPZ020411 inhibits cancer cell migration, invasion, and the epithelial-mesenchymal transition (EMT). nih.govnih.govnih.govnih.gov

In the context of colorectal cancer, the SW480 cell line was instrumental in showing that EPZ020411 treatment leads to the accumulation of cytosolic DNA and the subsequent activation of the cGAS-STING immune signaling pathway. nih.govnih.gov Furthermore, in HCT116 and SW620 colorectal cancer cells, EPZ020411, in combination with a PRMT5 inhibitor, demonstrated a synergistic effect in reducing cell proliferation. nih.govmedchemexpress.com The use of these diverse cell lines has been pivotal in elucidating the multifaceted cellular effects of EPZ020411.

Primary Cell Cultures (e.g., Hair Cells, Cochlear Explants)

Research utilizing primary cell cultures, specifically neonatal mouse cochlear explants, has been instrumental in elucidating the protective effects of this compound against ototoxic drug-induced damage. These studies provide a controlled in vitro environment to investigate the compound's direct effects on the cellular structures of the inner ear, particularly the vulnerable inner and outer hair cells.

Detailed investigations have demonstrated that this compound can significantly mitigate hair cell death caused by exposure to aminoglycosides, such as neomycin, and the chemotherapeutic agent cisplatin. nih.govnih.gov The primary mechanism of this protection involves the inhibition of the protein arginine methyltransferase 6 (PRMT6). nih.gov By inhibiting PRMT6, this compound influences key cellular pathways related to stress and apoptosis, ultimately enhancing hair cell survival. nih.govnih.gov

Pretreatment of cochlear explants with this compound before exposure to ototoxic agents has been shown to be particularly effective. nih.gov This pretreatment suppresses the apoptotic cascade, a programmed cell death pathway, that is typically activated by neomycin and cisplatin. nih.govmedchemexpress.com

Research Findings on Hair Cell Survival and Apoptosis

Studies have quantified the survival of hair cells in cochlear explants under various treatment conditions. In explants exposed to ototoxic drugs like neomycin or cisplatin, a significant loss of both inner hair cells (IHCs) and outer hair cells (OHCs) is observed. nih.gov However, in cultures pretreated with this compound, the number of surviving hair cells is significantly higher. nih.gov For instance, pretreatment with 40 μM EPZ020411 was shown to have a notable protective effect against cisplatin-induced hair cell loss. nih.gov

The anti-apoptotic role of this compound is a key aspect of its protective mechanism. nih.gov Apoptosis in hair cells is commonly identified by staining for markers like cleaved caspase-3 and through the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. nih.govnih.gov Research shows that in cochlear explants treated with neomycin or cisplatin, there is a significant increase in the number of cells positive for cleaved caspase-3 and TUNEL. nih.gov Pretreatment with this compound markedly reduces the number of these apoptotic markers, demonstrating its ability to prevent cisplatin-induced apoptosis in the hair cells of cochlear explants. nih.gov

Table 1: Effect of this compound on Hair Cell Apoptosis in Cochlear Explants
Treatment GroupKey Apoptotic MarkerObserved EffectCitation
Neomycin-OnlyCleaved Caspase-3 / Myosin 7aSignificantly increased number of double-positive cells compared to control. nih.gov
Neomycin + EPZ020411 PretreatmentCleaved Caspase-3 / Myosin 7aSignificant reduction in the number of double-positive cells compared to neomycin-only group. nih.gov
Cisplatin-OnlyTUNEL / Myosin 7aIncreased number of TUNEL-positive apoptotic hair cells. nih.gov
Cisplatin + EPZ020411 PretreatmentTUNEL / Myosin 7aFewer TUNEL-positive apoptotic hair cells compared to cisplatin-only group. nih.gov

Reduction of Reactive Oxygen Species (ROS)

Another critical finding from research on cochlear explants is the role of this compound in mitigating oxidative stress. Ototoxic drugs are known to induce the accumulation of reactive oxygen species (ROS) within hair cells, which is a major contributor to cellular damage and apoptosis. nih.govnih.gov Studies using MitoSox-Red staining, a method to monitor mitochondrial ROS, revealed that this compound decreases ROS generation in cochlear explants damaged by neomycin and cisplatin. nih.gov In control groups treated only with this compound, there was no significant increase in ROS, indicating the compound itself does not induce oxidative stress. nih.gov

These findings from primary cell culture studies underscore that the inhibition of PRMT6 by this compound protects hair cells by preventing the activation of the mitochondrial apoptotic pathway and reducing the accumulation of harmful ROS. nih.govnih.gov

Table 2: this compound and Reactive Oxygen Species (ROS) in Cochlear Explants
Treatment GroupROS IndicatorFindingCitation
Control (Untreated)MitoSox-Red StainingAlmost no ROS-positive cells observed. nih.gov
EPZ020411-OnlyMitoSox-Red StainingNo significant increase in ROS-positive cells compared to control. nih.gov
Neomycin-DamagedMitoSox-Red StainingIncreased mitochondrial ROS production. nih.gov
Neomycin + EPZ020411 PretreatmentMitoSox-Red StainingDecreased ROS generation compared to neomycin-damaged group. nih.gov
Cisplatin-DamagedMitoSox-Red StainingIncreased mitochondrial ROS production. nih.gov
Cisplatin + EPZ020411 PretreatmentMitoSox-Red StainingDecreased ROS generation compared to cisplatin-damaged group. nih.gov

Preclinical Research Applications and Biological Outcomes in Model Organisms

In Vitro Research Models

In vitro studies have been fundamental in characterizing the biochemical and cellular activity of EPZ020411 hydrochloride.

Biochemical assays using recombinant enzymes have been crucial for determining the potency and selectivity of EPZ020411. In these assays, which often utilize S-adenosyl-L-[methyl-³H]methionine (tritiated SAM) as the methyl donor, EPZ020411 was identified as a potent inhibitor of PRMT6. The compound demonstrates high selectivity for PRMT6 over other protein arginine methyltransferases and other histone methyltransferases. medchemexpress.comapexbt.com Specifically, EPZ020411 has an in vitro IC₅₀ value of 10 nM for PRMT6. medchemexpress.comcaymanchem.comthomassci.com Its inhibitory activity against other related enzymes is significantly lower, with IC₅₀ values of 119 nM for PRMT1 and 223 nM for PRMT8, showcasing its selectivity. caymanchem.comthomassci.com In broader screening, it was found to be over 100-fold more selective for PRMT6 compared to other histone methyltransferases, including PRMT3, PRMT4, PRMT5, and PRMT7. apexbt.com

Table 1: Inhibitory Activity of EPZ020411 in Recombinant Enzyme Assays

EnzymeIC₅₀ (nM)
PRMT610
PRMT1119
PRMT8223

In cell-based models, EPZ020411 has been shown to effectively engage and inhibit PRMT6. A key substrate of PRMT6 is Histone H3 at arginine 2 (H3R2). In A375 cells engineered to overexpress PRMT6, treatment with EPZ020411 resulted in a dose-dependent reduction of H3R2 methylation, with a cellular IC₅₀ of approximately 0.637 μM, as confirmed by Western Blot analysis. caymanchem.comthomassci.comnih.gov

Functional assays have explored the downstream consequences of this inhibition. In the context of ototoxicity, EPZ020411 reduced apoptosis in cochlear explant cultures induced by agents like neomycin and cisplatin (B142131), leading to increased survival of hair cells. medchemexpress.com In oncology research, while EPZ020411 alone has been a subject of study, its combination with GSK591, a PRMT5 inhibitor, exhibited a synergistic anti-proliferative effect in HCT116 and SW620 colorectal cancer cell lines. medchemexpress.com

The physicochemical properties of EPZ020411 have been assessed to predict its absorption characteristics. Using a Parallel Artificial Membrane Permeation Assay (PAMPA), which models passive diffusion across a lipid membrane, the compound demonstrated poor permeability. The measured permeability value was 0.1 × 10⁻⁶ cm/s. nih.gov This finding suggests that the compound has low passive diffusion capabilities, which is a critical consideration for its use in further biological systems.

In Vivo Research Models (Excluding Clinical Human Trials)

In vivo studies in animal models have been conducted to understand the physiological effects of PRMT6 inhibition by EPZ020411.

EPZ020411 has been evaluated in a C57BL/6J wild-type mouse model of acute ototoxicity. medchemexpress.com In this model, hearing loss is induced by chemical agents to study potential protective therapies.

While direct in vivo studies using EPZ020411 in specific cancer xenograft models are not detailed in the reviewed literature, the compound is considered a valuable tool for such research due to its demonstrated in vitro activity against cancer cell lines and the known role of its target, PRMT6. nih.gov Patient-derived xenograft (PDX) models for glioblastoma and colorectal cancer are established platforms for preclinical drug evaluation. nih.govnih.govfrontiersin.orgoncotarget.com Given that PRMT6 knockdown has been shown to reduce tumor growth in colorectal cancer xenograft models, EPZ020411 is a relevant chemical tool for investigating the therapeutic hypothesis of PRMT6 inhibition in these settings. nih.govnih.gov

In the acute ototoxicity mouse model, administration of EPZ020411 led to a significant reduction in hearing loss induced by both neomycin and cisplatin. medchemexpress.com This protective effect aligns with the in vitro findings of reduced hair cell apoptosis.

Regarding tumor growth suppression, while direct administration of EPZ020411 in cancer models was not found in the reviewed literature, studies on its target enzyme are informative. In xenograft models of colorectal cancer, the genetic knockdown of PRMT6 resulted in diminished tumor growth. nih.gov This provides strong evidence that the inhibition of PRMT6, the mechanism of action of EPZ020411, is a viable strategy for suppressing tumor progression in vivo. nih.govnih.gov

There was no information available in the search results regarding the modulation of the immune response by this compound in animal models.

Table 2: Summary of this compound in In Vivo Models

Model Organism/SystemDisease/Condition ModelBiological Effect Observed
C57BL/6J Wild-Type MiceAcute Ototoxicity (Neomycin- and Cisplatin-induced)Reduction of hearing loss
Mouse Xenograft Models (Colorectal Cancer)Colorectal CancerTumor growth suppression (observed with PRMT6 knockdown, the target of EPZ020411)

Pharmacokinetic Characterization in Research Animals (e.g., Clearance, Volume of Distribution at Steady State, Terminal Half-Life, Bioavailability in Rats)

The pharmacokinetic profile of EPZ020411 has been evaluated in preclinical studies involving male Sprague-Dawley rats. Following a single intravenous bolus administration, the compound demonstrated a moderate clearance rate. Subcutaneous administration resulted in good bioavailability, with unbound blood concentrations of EPZ020411 remaining above its PRMT6 biochemical IC50 value for over 12 hours.

In these studies, rats receiving a 1 mg/kg intravenous dose of EPZ020411 exhibited a clearance (CL) of 19.7 ± 1.0 mL/min/kg and a volume of distribution at steady state (Vss) of 11.1 ± 1.6 L/kg. The terminal half-life (t1/2) under these conditions was determined to be 8.54 ± 1.43 hours.

When administered subcutaneously at a dose of 5 mg/kg, EPZ020411 showed a terminal half-life of 9.19 ± 1.60 hours and a bioavailability of 65.6 ± 4.3%. Conversely, the compound exhibited low bioavailability of less than 5% after oral dosing in rats.

ParameterValue (1 mg/kg IV)Value (5 mg/kg SC)
Clearance (CL) (mL/min/kg)19.7 ± 1.0N/A
Volume of Distribution at Steady State (Vss) (L/kg)11.1 ± 1.6N/A
Terminal Half-Life (t1/2) (h)8.54 ± 1.439.19 ± 1.60
Bioavailability (%)N/A65.6 ± 4.3

Assessment of Compound Distribution, including Blood-Brain Barrier Penetration in Preclinical Studies

Detailed in vivo studies characterizing the distribution of EPZ020411, particularly its capacity to cross the blood-brain barrier in preclinical models, have not been extensively reported in the available scientific literature. However, in vitro assessments using a parallel artificial membrane permeation assay (PAMPA) indicated that EPZ020411 has poor permeability. This assay is designed to predict passive membrane transport, and the results suggest that the compound is unlikely to readily penetrate the blood-brain barrier. Further preclinical investigations would be necessary to definitively determine the extent of EPZ020411 distribution into the central nervous system.

Structure Activity Relationships Sar and Rational Compound Design for Epz020411 Hydrochloride

Synthetic Strategies and Chemical Scaffold Development (e.g., Aryl Pyrazole (B372694) Series)

The foundation for EPZ020411 was an aryl pyrazole scaffold identified through high-throughput screening. This initial hit, an aryl pyrazole with a diamine side-chain, demonstrated inhibitory activity against PRMT1, PRMT6, and PRMT8. nih.gov The synthetic strategy focused on modifying this core structure to improve potency and selectivity for PRMT6.

Key aspects of the chemical scaffold development included:

Exploration of the Aryl Group: The para-position of the aryl ring was identified as a vector for expansion into a larger pocket within the PRMT6 active site. nih.gov

Modification of the Linker: Different linkers between the aryl group and other parts of the molecule were synthesized. Oxygen- and nitrogen-linked alkyl compounds were found to increase potency for PRMT6. nih.gov

N-methylation of the Pyrazole Core: N-methylation of the pyrazole core at the 2-position was tolerated with minimal impact on activity. nih.gov

This systematic synthesis of analogues led to the development of EPZ020411, which emerged as the first potent and selective small-molecule inhibitor of PRMT6. nih.govnih.gov

Identification of Key Structural Features for PRMT6 Affinity and Selectivity (e.g., Diamine Side Chain, Pyrazole Core Structure)

SAR studies and co-crystallography of inhibitors with PRMT6 revealed critical structural features necessary for high affinity and selectivity. nih.govpdbj.org

Diamine Side Chain: This feature is crucial for activity, as it occupies the putative binding site of the substrate arginine side-chain. nih.gov The terminal nitrogen of this chain is positioned 3.4 Å away from the sulfur atom of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction. nih.gov A hydrogen bond between the tertiary amine of the diamine side-chain and the His317 side-chain further stabilizes the interaction. nih.gov Replacing the terminal primary amino group with a hydroxyl group results in a total loss of potency. nih.gov

Pyrazole Core Structure: The pyrazole core is essential for binding and makes a hydrogen bond with the side chain of Glu59. nih.gov

Aryl Ring: The aryl ring of the scaffold engages in π-π stacking interactions with the side chains of Glu64 and Tyr159. nih.gov

The crystal structure of EPZ020411 in a complex with PRMT6 and SAH confirmed that the majority of the interactions occur with the diamine side-chain and the pyrazole core. nih.gov

Development and Characterization of Inactive Analogs for Use as Research Controls

To validate that the biological effects observed with EPZ020411 are a direct result of PRMT6 inhibition, structurally similar but biologically inactive analogs are essential research tools. nih.govacs.org

Compound 15: An analog of EPZ020411, compound 15, was developed as a PRMT6-inactive control. In a cellular assay, treatment with EPZ020411 resulted in a dose-dependent decrease in the methylation of the PRMT6 substrate H3R2, with an IC50 of 0.637 µM. In contrast, the inactive analog, compound 15, did not show any significant inhibition at concentrations up to 20 µM. nih.gov

MS094: Similarly, for the type I PRMT inhibitor MS023, an inactive analog, MS094, was developed. nih.govnih.gov This compound, where the critical ethylenediamino group is altered, is inert in biochemical and cellular assays and serves as a negative control. nih.govnih.gov

The use of these well-characterized inactive analogs is crucial for attributing the cellular and potential in vivo effects specifically to the inhibition of the intended target, thereby avoiding misinterpretation of data due to off-target activities. acs.orgapexbt.com

Advanced Analytical Methodologies Employed in Epz020411 Hydrochloride Research

Biochemical Assays for Enzyme Kinetics and Substrate Characterization

Biochemical assays are fundamental in determining the potency and selectivity of enzyme inhibitors like EPZ020411. These in vitro methods allow for a direct assessment of the compound's interaction with its target enzyme and other related proteins.

In Vitro Methyltransferase Assays

In vitro methyltransferase assays have been crucial in defining the inhibitory profile of EPZ020411. These assays typically measure the transfer of a methyl group from a donor, such as S-adenosyl-L-methionine (SAM), to a substrate by a specific methyltransferase. The activity of EPZ020411 has been characterized using cell-free enzymatic assays, which have demonstrated its potent and selective inhibition of PRMT6.

Research has established that EPZ020411 is a highly potent inhibitor of PRMT6 with an IC50 value of 10 nM. nih.govtargetmol.com Its selectivity has been evaluated against a panel of other histone methyltransferases, including other protein arginine methyltransferases. These biochemical assays revealed that EPZ020411 is over 100-fold more selective for PRMT6, PRMT8, and PRMT1 compared to other PRMTs such as PRMT3, PRMT4, PRMT5, and PRMT7. nih.gov

Table 1: In Vitro Inhibitory Activity of EPZ020411 Against Various Protein Arginine Methyltransferases
EnzymeIC50 (nM)
PRMT610
PRMT1119
PRMT8223

Fluorescence-Based Assays for Inhibitor Potency

Fluorescence-based assays offer a sensitive and high-throughput method for determining the potency of enzyme inhibitors. While specific fluorescence-based assays directly utilizing EPZ020411 are not detailed in the provided search results, a coupled fluorescence-based activity assay for PRMT6 has been developed. This method provides a framework for how the inhibitory potency of compounds like EPZ020411 could be assessed.

This coupled assay involves a two-step process. In the first step, the fluorogenic substrate, Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Bz-Arg-AMC), is methylated by PRMT6. In the second step, any remaining unmethylated substrate is cleaved by trypsin, which liberates the fluorescent molecule 7-amino-4-methylcoumarin. The fluorescence intensity is inversely proportional to the PRMT6 activity, allowing for the quantification of inhibition. This type of assay is advantageous as it is non-radioactive, continuous, and can be performed in a simple "mix-and-measure" format, making it suitable for high-throughput screening of potential inhibitors.

Cellular and Molecular Biological Techniques

To understand the effects of EPZ020411 in a biological context, a variety of cellular and molecular biology techniques are employed. These methods allow researchers to investigate the compound's impact on protein and histone methylation, gene expression, and protein-protein interactions within cells.

Western Blot Analysis for Protein and Histone Methylation Status

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the context of EPZ020411 research, it is particularly valuable for assessing the methylation status of histones and other proteins.

H3R2me2a (Asymmetric Dimethylation of Arginine 2 on Histone H3): Treatment of cells with EPZ020411 has been shown to cause a dose-dependent decrease in the asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a), a known substrate of PRMT6. nih.gov In A375 human melanoma cells that overexpress PRMT6, EPZ020411 treatment for 48 hours resulted in a significant reduction of H3R2 methylation with a cellular IC50 of 0.637 ± 0.241 μM. nih.gov

Table 2: Cellular IC50 of EPZ020411 on H3R2 Methylation
Cell LineTargetIC50 (µM)Assay
A375 (PRMT6 overexpressing)H3R2 methylation0.637 ± 0.241Western Blot

MSH2 Methylation: Recent studies have identified PRMT6 as a critical regulator of the DNA mismatch repair (MMR) protein MSH2 through dimethylation at specific arginine residues (R171 and R219). nih.gov Pharmacological inhibition of PRMT6 using EPZ020411 was shown to destabilize the MutSα and MutSβ complexes, which are essential for MMR. nih.gov This suggests that Western blot analysis could be employed to assess the methylation status of MSH2 following EPZ020411 treatment, although direct visualization of MSH2 methylation changes via this method is not explicitly detailed in the provided results.

YTHDF2 Protein Levels: The YTH domain family protein 2 (YTHDF2) is an m6A RNA-binding protein involved in mRNA degradation. While the provided search results describe the use of Western blotting to measure YTHDF2 protein levels in various biological contexts, biorxiv.orgembopress.orgnih.gov there is no specific information available detailing the direct effect of EPZ020411 hydrochloride on YTHDF2 protein levels as assessed by this technique.

Cytosolic DNA Quantification (e.g., PicoGreen Dye Assay)

A key consequence of PRMT6 inhibition by EPZ020411 is the accumulation of DNA in the cell's cytosol. nih.gov This phenomenon is a critical indicator of cellular stress and can trigger innate immune responses. To accurately measure this increase in cytosolic DNA, researchers employ highly sensitive quantification methods, with the PicoGreen dye assay being a prominent example.

The PicoGreen assay utilizes a fluorescent nucleic acid stain that exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). nih.govresearchgate.net This method is preferred over traditional absorbance measurements (at 260 nm) due to its superior sensitivity—capable of detecting DNA concentrations in the picogram per milliliter range—and its high specificity for dsDNA over single-stranded DNA, RNA, or proteins. nih.govpdbj.org

In the context of EPZ020411 research, the typical workflow involves:

Cell Treatment: Cancer cell lines, such as those derived from colorectal cancer, are treated with EPZ020411. nih.gov

Cytosolic Fractionation: The cells are lysed, and the cytosolic fraction is carefully separated from the nuclear and mitochondrial fractions through centrifugation.

DNA Quantification: The isolated cytosolic extracts are incubated with the PicoGreen reagent.

Fluorometric Analysis: The fluorescence intensity of the samples is measured using a fluorometer or a microplate reader. This intensity is directly proportional to the amount of dsDNA present. researchgate.net

Studies have shown that targeting PRMT6 with EPZ020411 leads to an accumulation of cytosolic DNA, which can activate the cGAS-STING signaling pathway, a key component of the innate immune system. nih.gov The PicoGreen assay provides the quantitative data necessary to establish this mechanistic link.

Table 1: Comparison of DNA Quantification Methods
FeaturePicoGreen Dye AssayUV Absorbance (A260)Hoechst 33258 Dye Assay
Principle Fluorescence enhancement upon binding dsDNAAbsorbance of UV light by nucleic acidsFluorescence enhancement upon binding dsDNA (AT-rich regions)
Sensitivity High (as low as 50 pg/mL) pdbj.orgLow (approx. 5 µg/mL for A260 of 0.1) pdbj.orgModerate (as low as 5.0 ng/mL) pdbj.org
Specificity High for dsDNALow (detects DNA, RNA, ssDNA, free nucleotides) nih.govModerate (some binding to ssDNA and RNA)
Dynamic Range Wide (over four orders of magnitude) pdbj.orgNarrowRequires multiple dye concentrations for full range pdbj.org

Cellular Imaging Techniques (e.g., Immunofluorescence, Confocal Microscopy)

To visualize the subcellular effects of this compound, researchers utilize advanced cellular imaging techniques. These methods provide spatial context to the biochemical data obtained from assays like cytosolic DNA quantification.

Immunofluorescence is a technique used to detect specific proteins within a cell. It involves using an antibody that is specific to the protein of interest (in this case, PRMT6). This primary antibody is then detected by a secondary antibody that is conjugated to a fluorescent dye. This allows for the visualization of the protein's location and expression levels. For instance, immunofluorescence assays have been used to show that PRMT6 is predominantly localized to the nucleus of cells, which is consistent with its role in regulating gene expression through histone methylation. medchemexpress.com When studying EPZ020411, this technique can be used to confirm the presence of the target enzyme, PRMT6, in the cell lines being investigated.

Confocal Microscopy is an optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. This enables the reconstruction of three-dimensional images from the obtained two-dimensional images. In research involving EPZ020411, confocal microscopy is often paired with fluorescent dyes to visualize specific cellular events. For example, after staining cells with a DNA-binding dye like PicoGreen or DAPI, confocal microscopy can be used to confirm the presence and location of accumulated DNA within the cytosol, distinguishing it clearly from the nuclear DNA. nih.gov This provides visual confirmation of the data obtained from fluorometric quantification assays.

Together, these imaging techniques are crucial for:

Confirming the subcellular localization of PRMT6.

Visually demonstrating the increase in cytosolic DNA following treatment with EPZ020411.

Observing morphological changes in cells or organelles as a result of PRMT6 inhibition.

Structural Biology Approaches for Ligand-Target Complex Analysis

Understanding the precise molecular interactions between EPZ020411 and its target, PRMT6, is fundamental to explaining its potency and selectivity. Structural biology approaches provide atomic-level details of this interaction, guiding further drug development and optimization.

X-ray Crystallography of this compound in Complex with PRMT6

X-ray crystallography is the gold-standard technique for determining the three-dimensional structure of proteins and their complexes with small molecules. The crystal structure of human PRMT6 in a ternary complex with EPZ020411 and the cofactor product S-adenosyl-L-homocysteine (SAH) has been solved at a resolution of 2.1 Å. nih.gov This structure is publicly available in the Protein Data Bank (PDB) under the accession code 4Y30 . pdbj.orgpdbj.org

The crystallographic data reveals that EPZ020411 binds in the substrate arginine-binding site of PRMT6. nih.gov Key insights from the structure include:

The diamine side-chain of EPZ020411 occupies the pocket where the substrate arginine side-chain would normally bind. nih.gov

The pyrazole (B372694) core and the diamine side-chain form the majority of the critical interactions with the enzyme. nih.gov

The terminal nitrogen atom of the inhibitor's side chain is positioned 3.4 Å away from the sulfur atom of the SAH cofactor. nih.gov

This detailed structural information confirms that EPZ020411 acts as a competitive inhibitor with respect to the protein substrate. It also provides a precise map of the binding site, highlighting the specific amino acid residues involved in the interaction, which is invaluable for understanding the compound's selectivity.

Table 2: Crystallographic Data for PRMT6-EPZ020411 Complex pdbj.org
ParameterValue
PDB ID 4Y30
Method X-RAY DIFFRACTION
Resolution 2.10 Å
R-Value Work 0.180
R-Value Free 0.221
Ligands EPZ020411, S-ADENOSYL-L-HOMOCYSTEINE (SAH)

Computational Modeling and Molecular Dynamics Simulations of Binding Interactions

Building upon the static picture provided by X-ray crystallography, computational methods like molecular dynamics (MD) simulations are used to study the dynamic nature of the EPZ020411-PRMT6 interaction. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion.

For the EPZ020411-PRMT6 complex, a typical MD simulation workflow would involve:

System Setup: The crystal structure (PDB: 4Y30) is used as the starting point. The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.

Parameterization: A force field (e.g., AMBER, GROMACS) is applied, which defines the potential energy of the system based on the positions of its atoms. nih.gov

Simulation: The system's trajectory is calculated over a period, typically nanoseconds to microseconds, revealing how the inhibitor and protein interact and change conformation over time.

Analysis: The simulation trajectories are analyzed to calculate binding free energies, identify key stable hydrogen bonds and van der Waals interactions, and understand the flexibility of different parts of the protein upon inhibitor binding.

Emerging Research Applications and Preclinical Investigation Avenues for Epz020411 Hydrochloride

Exploration in Cancer Biology Research

The role of PRMT6 in the pathobiology of several cancers has prompted extensive research into the therapeutic potential of its inhibition. EPZ020411 has been instrumental in preclinical studies across various neoplasms.

Glioblastoma Research

Glioblastoma (GBM), the most aggressive primary brain tumor in adults, presents a significant therapeutic challenge. nih.gov Research has identified the PRMT6 pathway as a contributor to GBM malignancy, making it a target for investigation with inhibitors like EPZ020411.

Inhibition of Migration, Invasion, and EMT: In vitro functional experiments have demonstrated that EPZ020411 has an inhibitory effect on the migration, invasion, and epithelial-mesenchymal transition (EMT) of glioma cells. nih.gov Mechanistic studies suggest that PRMT6 promotes these malignant phenotypes by transcriptionally activating YTHDF2, which in turn activates the Wnt-β-catenin pathway. nih.govnih.gov

Radiosensitization: EPZ020411 has been shown to improve the cytotoxic activity of radiotherapy against glioblastoma stem cell (GSC) brain tumor xenografts. nih.govnorthwestern.eduoregonstate.edu GSCs are known to contribute to tumor progression and therapeutic resistance. nih.gov By inhibiting PRMT6, EPZ020411 enhances the anti-tumor effects of ionizing radiation, suggesting a role as a potential radiosensitizer. nih.govoregonstate.edu

RCC1 Arginine Methylation: A key mechanism underlying the effects of PRMT6 in glioblastoma involves the methylation of the Regulator of Chromatin Condensation 1 (RCC1). nih.govnih.gov PRMT6-mediated methylation of RCC1 is crucial for GSC mitosis, tumorigenicity, and response to radiation. nih.govoregonstate.edunih.gov EPZ020411 specifically suppresses this RCC1 arginine methylation, disrupting a critical signaling axis (CK2α-PRMT6-RCC1) required for GSC proliferation and tumor biology. nih.govnorthwestern.eduoregonstate.edu

Research AreaKey Findings with EPZ020411 in GlioblastomaMechanism of Action
Cell Motility Inhibition of migration and invasionDownregulation of the PRMT6-YTHDF2-Wnt-β-Catenin axis
EMT Inhibition of epithelial-mesenchymal transitionDownregulation of the PRMT6-YTHDF2-Wnt-β-Catenin axis
Radiotherapy Enhanced cytotoxic activity of radiation in GSC xenograftsSuppression of PRMT6 activity
Mitosis & Tumorigenicity Disruption of mitotic processes in GSCsInhibition of PRMT6-mediated RCC1 arginine methylation

Colorectal Cancer Research

While immune checkpoint blockade (ICB) has transformed cancer treatment, its efficacy in colorectal cancer (CRC) is largely confined to the small subset of tumors with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H). nih.govnih.gov Research is focused on strategies to sensitize the majority of CRC tumors, which are mismatch repair-proficient (pMMR) or microsatellite stable (MSS), to immunotherapy. EPZ020411 has emerged as a key investigational agent in this area.

Sensitization to Immune Checkpoint Blockade: Preclinical studies have shown that pharmacological inhibition of PRMT6 with EPZ020411 sensitizes MSS colon tumors to anti-PD-1 therapy. nih.govresearchgate.net In mouse models, the combination of EPZ020411 and an anti-PD-1 antibody overcame limited responses to either monotherapy, reducing tumor size and increasing CD8+ T-cell infiltration. researchgate.net

Induction of MSI-like Phenotype: A crucial finding is that prolonged exposure to EPZ020411 can induce and maintain an MSI-like phenotype in MSS cells. nih.govnih.govbmj.com It achieves this by inhibiting PRMT6-mediated dimethylation of the MSH2 protein, which destabilizes the MutSα and MutSβ complexes essential for mismatch repair. nih.govbmj.com This impairment of DNA repair capacity promotes mutagenesis. bmj.com

STING Pathway Activation: The inhibition of PRMT6 by EPZ020411 triggers the accumulation of cytosolic DNA in CRC cells. nih.govbmj.com This cytosolic DNA activates the cGAS-STING signaling pathway, a key component of the innate immune system that leads to the production of type I interferons and an enhanced anti-tumor immune response. nih.govnih.govbmj.com

Research AreaKey Findings with EPZ020411 in Colorectal CancerMechanism of Action
Immunotherapy Sensitizes MSS tumors to immune checkpoint blockade (anti-PD-1)Enhanced anti-tumor immune response
DNA Mismatch Repair Induces an MSI-like phenotype in MSS cellsInhibition of PRMT6-mediated MSH2 methylation, destabilizing MutSα/MutSβ complexes
Innate Immunity Activates the cGAS-STING pathwayTriggering cytosolic DNA accumulation

Melanoma Research

Overexpression of PRMT6 has been reported in several cancer types, including melanoma, suggesting that its inhibition may have therapeutic value. nih.gov Research using EPZ020411 has provided direct evidence of its activity in melanoma cells. In studies involving the A375 human melanoma cell line engineered to overexpress PRMT6, treatment with EPZ020411 resulted in a dose-dependent decrease in the methylation of histone H3 at arginine 2 (H3R2), a key substrate of PRMT6. nih.govcaymanchem.com The half-maximal inhibitory concentration (IC50) for this cellular activity was determined to be 0.637 µM. nih.govmedchemexpress.com This demonstrates that EPZ020411 can effectively engage and inhibit its target in a melanoma cell context.

Investigation in Other Neoplasms

The role of protein arginine methyltransferases in the progression of various cancers makes PRMT6 a logical target for therapeutic development in other malignancies. nih.gov One such area of investigation is Pancreatic Ductal Adenocarcinoma (PDAC), a highly lethal cancer with limited effective therapies. nih.govamegroups.org Overexpression of PRMTs has been observed in PDAC, where they can promote tumor progression and chemoresistance. nih.gov Although preclinical trials specifically testing EPZ020411 in PDAC have not yet been extensively reported, the established role of PRMT6 in other cancers provides a strong rationale for investigating its potential as a therapeutic target in this disease. nih.gov

Role in Research on Ototoxicity and Hearing Loss Prevention

Certain life-saving drugs, such as aminoglycoside antibiotics and the chemotherapy agent cisplatin (B142131), are known to have ototoxic side effects, causing irreversible hearing loss by damaging the sensory hair cells of the inner ear. bmj.com EPZ020411 has been investigated as a potential otoprotective agent. Preclinical studies have shown that EPZ020411 can significantly reduce hair cell loss and hearing loss induced by both neomycin (an aminoglycoside) and cisplatin. bmj.com

In in vitro cochlear explant models, pretreatment with EPZ020411 suppressed the apoptotic cascade and increased hair cell survival following exposure to these ototoxic agents. medchemexpress.combmj.com Mechanistic studies revealed that PRMT6 inhibition reverses the increased expression of caspase-3, mitochondrial dysfunction, and the accumulation of reactive oxygen species (ROS) that are triggered by cisplatin injury. bmj.com Furthermore, in vivo studies in mice confirmed that EPZ020411 could attenuate both neomycin- and cisplatin-induced hearing loss. medchemexpress.combmj.com These findings identify PRMT6 as a potential therapeutic target for preventing ototoxicity. bmj.com

Ototoxic AgentPreclinical ModelKey Findings with EPZ020411
Neomycin In vitro (cochlear explants) & In vivo (mice)Reduced hair cell loss and attenuated hearing loss
Cisplatin In vitro (cochlear explants) & In vivo (mice)Increased hair cell survival, reduced apoptosis, and attenuated hearing loss

Broader Applications as a Chemical Tool in Epigenetic and Cell Biology Research

Beyond its therapeutic potential, EPZ020411 is a critical research tool for basic science. It was identified as the first potent, selective, small-molecule PRMT6 inhibitor, providing the scientific community with a much-needed compound for target validation studies. nih.govomicsdi.org In biochemical assays, EPZ020411 is over 100-fold selective for PRMT6, PRMT8, and PRMT1 compared to other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7. nih.gov

This selectivity makes it an invaluable tool for dissecting the specific functions of PRMT6 in diverse cellular processes such as RNA processing, transcriptional regulation, and DNA repair. nih.govnih.gov Its cell-active nature allows researchers to probe the consequences of PRMT6 inhibition in various cellular models, helping to elucidate its role in both normal physiology and disease states. nih.govnih.gov The availability of EPZ020411 and inactive analogs for use as negative controls further enhances its utility as a precise chemical probe for investigating the nuanced roles of type I PRMTs in health and disease. nih.govnih.gov

Dissection of PRMT6-Mediated Biological Processes

EPZ020411 hydrochloride has emerged as a critical chemical probe for dissecting the diverse biological functions of Protein Arginine Methyltransferase 6 (PRMT6). As the first potent and selective small-molecule inhibitor of this enzyme, EPZ020411 allows for the acute and reversible inhibition of PRMT6 activity, enabling researchers to elucidate its role in a variety of cellular processes. nih.gov PRMT6 is a type I arginine methyltransferase that catalyzes the formation of asymmetric dimethylarginine (ADMA) on both histone and non-histone protein substrates, influencing processes such as transcriptional regulation, RNA processing, signal transduction, and DNA repair. nih.govresearchgate.net

A primary application of EPZ020411 is in studying the epigenetic functions of PRMT6. The enzyme is uniquely responsible for methylating histone H3 at arginine 2 (H3R2). nih.gov This methylation mark, H3R2me2a, is generally associated with transcriptional repression. By using EPZ020411, researchers can inhibit the deposition of this mark and study the resulting changes in gene expression. For instance, studies in A375 melanoma cell lines engineered to overexpress PRMT6 demonstrated that treatment with EPZ020411 leads to a dose-dependent reduction in H3R2 methylation. nih.govcaymanchem.comthomassci.com This specific inhibitory action allows for the precise investigation of how PRMT6-mediated histone methylation contributes to the regulation of gene transcription.

Beyond its role in histone modification, EPZ020411 is instrumental in exploring the non-histone substrates of PRMT6 and their associated pathways. PRMT6 is known to methylate various proteins involved in critical cellular functions, and inhibiting this activity with EPZ020411 helps to unravel the functional consequences. These post-translational modifications are key regulators in signal transduction and RNA processing. apexbt.com The use of EPZ020411 as a tool compound provides a means to study these dynamic processes without the confounding effects of genetic knockdown or knockout, which can induce compensatory mechanisms.

Study FocusModel SystemKey Findings with EPZ020411Reference
Histone Methylation A375 cells overexpressing PRMT6Dose-dependent decrease in H3R2 methylation (IC50 = 0.637 μM) nih.gov
Enzymatic Inhibition Biochemical assaysPotent and selective inhibition of PRMT6 (IC50 = 10 nM) caymanchem.comthomassci.commedchemexpress.com
Cellular Activity A375 cellsReduction of H3R2 methylation in a cellular context medchemexpress.com

Validation of PRMT6 as a Research Target for Disease Modeling

The availability of this compound has been pivotal in validating PRMT6 as a potential therapeutic target in various disease models, most notably in oncology. Overexpression of PRMT6 has been documented in several human cancers, including melanoma, bladder, lung, and prostate carcinomas, suggesting its involvement in tumor progression. nih.govnih.gov EPZ020411 allows for the pharmacological validation of PRMT6 as a driver of these malignancies.

In cancer research, EPZ020411 is used to probe the consequences of PRMT6 inhibition on cancer cell viability and proliferation. For example, studies have shown that genetic abrogation of PRMT6 can significantly curtail the growth of bladder and lung cancer cells. nih.govnih.gov EPZ020411 provides a pharmacological tool to replicate and expand upon these findings. Research on colon cancer cell lines, such as HCT116 and SW620, has demonstrated that EPZ020411, when used in combination with a PRMT5 inhibitor (GSK591), exerts a synergistic anti-proliferative effect. medchemexpress.com This suggests that targeting PRMT6 could be a valuable strategy, potentially as part of a combination therapy, for certain cancers. The ability of the inhibitor to occupy the arginine-binding site of the enzyme provides a clear mechanism for its action in these models. nih.gov

Beyond cancer, EPZ020411 has been utilized in preclinical models for other conditions. For instance, its application has been explored in models of ototoxicity. Studies have shown that EPZ020411 can reduce hair cell loss and hearing impairment induced by ototoxic drugs like neomycin and cisplatin in mouse models. medchemexpress.com This indicates a potential role for PRMT6 in cellular apoptosis and survival pathways in non-cancer contexts, opening new avenues for research into the therapeutic potential of PRMT6 inhibition. The compound's suitability for in vivo studies, demonstrated by its bioavailability following subcutaneous dosing in rats, makes it a valuable tool for these preclinical investigations. nih.govapexbt.com

Disease ModelCell Line / Animal ModelKey Findings with EPZ020411Reference
Colon Cancer HCT116 and SW620 cellsSynergistic anti-proliferative effect when combined with GSK591 medchemexpress.com
Ototoxicity C57BL/6J miceReduced neomycin- and cisplatin-induced hearing loss and hair cell loss medchemexpress.com
General Cancer Biology Various cancer cell linesInhibition of PRMT6 is a potential therapeutic strategy due to its role in cell growth and senescence nih.gov

Future Directions and Unexplored Research Frontiers

Identification and Characterization of Novel PRMT6 Substrates

A primary frontier in PRMT6 research is the continued discovery and validation of its substrates. While histone H3 is a well-characterized substrate, with PRMT6 specifically catalyzing the asymmetric dimethylation of arginine 2 (H3R2me2a), a repressive epigenetic mark, the enzyme's non-histone substrates are less understood. nih.govnih.gov Identifying the complete repertoire of PRMT6 substrates is essential for a comprehensive understanding of its biological functions.

Known substrates include proteins involved in viral replication, DNA repair, and gene regulation. nih.govplos.org However, proteomic analyses suggest that hundreds of cellular proteins undergo arginine methylation, indicating that many PRMT6 substrates remain unknown. mdpi.com Future research should focus on utilizing advanced proteomic techniques, such as mass spectrometry-based approaches in cells treated with EPZ020411, to systematically identify novel proteins whose methylation status is dependent on PRMT6 activity. Characterizing these new substrates will unveil previously unknown roles of PRMT6 in cellular physiology and disease.

Known and Potential PRMT6 Substrates Function/Pathway Reference
Histone H3 (Arginine 2)Transcriptional Repression nih.govnih.gov
Histone H2A (Arginine 29)Transcriptional Repression plos.org
DNA Polymerase βBase Excision Repair nih.govplos.org
HMGA1aGene Regulation nih.gov
HIV Tat and NCHIV Replication nih.govplos.org
PRMT6 (Automethylation)Enzyme Regulation researchgate.net

Further Investigation of Downstream Signaling Cascades Affected by PRMT6 Inhibition

Inhibition of PRMT6 by EPZ020411 has been shown to modulate several key signaling pathways implicated in cancer. A crucial next step is to dissect these downstream effects with greater precision. For instance, PRMT6 silencing has been associated with the downregulation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival. mdpi.comnih.gov In hepatocellular carcinoma, PRMT6 interacts with CRAF to modulate the MEK/ERK signaling pathway. nih.gov

Furthermore, PRMT6 activity directly impacts cell cycle regulation by repressing the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. plos.orgnih.govplos.org Inhibition of PRMT6 leads to increased p21 and p27 expression, resulting in cell cycle delay, specifically an accumulation of cells in the G2 phase. plos.orgplos.org Another critical signaling event is the antagonistic crosstalk between the PRMT6-deposited H3R2me2a mark and the H3K4me3 activation mark, which is placed by MLL complexes; these two marks are mutually exclusive and have opposing effects on gene transcription. nih.govplos.org

Future studies should employ transcriptomic and proteomic analyses following EPZ020411 treatment to map the global changes in gene expression and protein phosphorylation, providing an unbiased view of all affected cascades. Understanding how PRMT6 inhibition rewires these signaling networks will be critical for identifying patient populations most likely to benefit from PRMT6-targeted therapies and for discovering rational combination strategies.

Signaling Pathway Effect of PRMT6 Inhibition Reference
PI3K/AKT/mTORDownregulation mdpi.comnih.gov
CRAF/MEK/ERKAltered Signaling nih.gov
Cell Cycle (p21, p27)Upregulation of p21/p27, G2 Arrest plos.orgnih.govplos.org
Androgen Receptor (AR) SignalingIncreased Signaling nih.gov
H3R2/H3K4 CrosstalkShift from Repressive to Active Chromatin nih.gov

Exploration of EPZ020411 Hydrochloride in Additional Preclinical Disease Models

The therapeutic potential of inhibiting PRMT6 with EPZ020411 extends beyond the initial cancer types studied. PRMT6 overexpression has been documented in a variety of malignancies, including prostate, bladder, melanoma, colorectal, endometrial, and pancreatic cancers. nih.govnih.govresearchgate.net Therefore, a logical next step is the systematic evaluation of EPZ020411 in a broader range of preclinical cancer models representing these diseases. Given its favorable pharmacokinetic properties and bioavailability in rats, EPZ020411 is a suitable tool for such in vivo studies. nih.gov

Beyond oncology, emerging evidence suggests roles for PRMT6 in other conditions. Notably, in a mouse model of acute ototoxicity, EPZ020411 was found to reduce hearing loss induced by neomycin and cisplatin (B142131), suggesting a potential role in cellular protection. medchemexpress.com The involvement of PRMT6 in methylating HIV proteins also points toward a possible application in infectious disease research. nih.gov Future research should explore the efficacy of EPZ020411 in preclinical models of inflammatory diseases, neurodegenerative disorders, and viral infections where dysregulated arginine methylation may play a pathogenic role.

Development of Next-Generation PRMT6 Probes with Enhanced Research Capabilities

While EPZ020411 was a foundational tool compound, the development of next-generation chemical probes is crucial for advancing the field. nih.gov These new probes can offer improved properties such as greater selectivity, different mechanisms of action, and suitability for new experimental applications.

Recent progress has yielded inhibitors with distinct profiles from EPZ020411. For example, MS117 is the first reported potent and cell-active covalent inhibitor of PRMT6, which offers the advantage of prolonged target engagement. nih.gov In another significant advance, SGC6870 was identified as a first-in-class, highly selective allosteric inhibitor that binds to a unique induced pocket on the enzyme. biorxiv.orgnih.gov Allosteric inhibitors provide an alternative modality for modulating enzyme function and can exhibit superior selectivity. The development of SGC6870's inactive enantiomer, SGC6870N, as a negative control is particularly valuable for rigorously validating on-target effects in cellular studies. biorxiv.orgnih.gov These next-generation tools will allow for a more nuanced dissection of PRMT6 biology and may serve as lead compounds for future drug discovery efforts.

PRMT6 Inhibitor Mechanism of Action Key Features Reference
EPZ020411Reversible, SAM-competitiveFirst potent, selective small-molecule tool compound nih.govmedchemexpress.com
MS117Covalent, IrreversibleFirst-in-class covalent inhibitor nih.gov
SGC6870Allosteric, ReversibleHighly selective, binds a unique allosteric pocket; has an inactive enantiomer for use as a negative control biorxiv.orgnih.gov

Integration with Systems Biology and Multi-Omics Approaches to Elucidate Comprehensive Cellular Responses

To move beyond single-pathway analyses and understand the global impact of PRMT6 inhibition, future research must integrate systems biology and multi-omics approaches. This strategy involves combining high-throughput data from genomics, transcriptomics (RNA-seq), proteomics, and metabolomics to construct a comprehensive model of the cellular response to EPZ020411.

Transcriptomics: RNA-sequencing of cells treated with EPZ020411 can reveal the full spectrum of genes whose expression is regulated by PRMT6, identifying entire transcriptional programs under its control.

Proteomics: Quantitative proteomics can identify novel PRMT6 substrates, binding partners, and downstream changes in protein expression and post-translational modifications that occur upon enzyme inhibition.

Metabolomics: Analyzing the cellular metabolome can uncover unexpected links between PRMT6 activity and metabolic pathways, which are often rewired in cancer.

Integrative Analysis: By integrating these multi-omics datasets, researchers can build computational models of the PRMT6 interaction network. h1.co This approach can predict novel functions, identify key nodes in the network that are critical for the inhibitor's effects, and uncover mechanisms of potential resistance.

Synergistic Research Strategies with Other Epigenetic Modulators or Pathway Inhibitors

A highly promising avenue for future research is the exploration of synergistic combinations of EPZ020411 with other therapeutic agents. Combining drugs that target complementary pathways can enhance efficacy and overcome resistance. Preclinical evidence already supports this strategy.

A demonstrated synergistic anti-proliferative effect was observed when combining a PRMT6 inhibitor with the PRMT5 inhibitor GSK591 in colorectal cancer cells. medchemexpress.com Furthermore, a potent synergy has been shown between the type I PRMT inhibitor MS023 and PARP inhibitors in non-small cell lung cancer (NSCLC) cells, leading to increased DNA damage and cell death. nih.gov Given that PRMT1 inhibition has been shown to potentiate immunotherapy, exploring the combination of EPZ020411 with immune checkpoint blockers like anti-PD-1 antibodies is a compelling strategy. aacrjournals.org Additionally, because PRMT6 inhibition can increase androgen receptor signaling, there is a strong rationale for testing its combination with androgen deprivation therapy in prostate cancer models. nih.gov Identifying and validating these synergistic interactions will be key to translating PRMT6 inhibition into effective clinical applications.

Q & A

Q. What is the mechanism of action of EPZ020411 hydrochloride, and how does its selectivity for PRMT6 compare to other PRMT isoforms?

this compound selectively inhibits PRMT6 by competitively binding to its substrate recognition site. The ethylenediamine moiety in its structure mimics the guanidine group of arginine, enabling substrate competition . Its selectivity (IC₅₀ = 10 nM for PRMT6) is attributed to the cyclobutoxy group, which confers >10-fold specificity over PRMT1 and PRMT8 . In contrast, inhibitors like MS023 broadly target type I PRMTs (e.g., PRMT1, 3, 4, 6, 8), making EPZ020411 preferable for isolating PRMT6-specific effects .

Methodological Tip : Validate selectivity using parallel assays for PRMT1/8 activity (e.g., methylation of H4R3 for PRMT1) alongside PRMT6-specific substrates like H3R2 .

Q. How can researchers confirm target engagement of EPZ020411 in cellular models?

  • In vitro : Measure dose-dependent inhibition of H3R2 methylation via Western blot in PRMT6-overexpressing cell lines .
  • Controls : Include PRMT6 genetic knockdown (siRNA/CRISPR) to distinguish pharmacological effects from off-target activity.
  • Cross-validation : Use mass spectrometry to quantify asymmetric dimethylarginine (ADMA) levels in PRMT6-specific substrates .

Q. What are critical considerations for using EPZ020411 in vitro, including concentration ranges and controls?

  • Concentration : Use 10–100 nM for PRMT6-specific inhibition. Higher doses (>500 nM) may induce off-target effects on PRMT1/8 .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in culture media to maintain ≤0.1% DMSO .
  • Controls :
    • Positive : PRMT6 genetic knockout/knockdown.
    • Negative : Inactive analogs lacking the ethylenediamine group (e.g., cyclobutoxy-modified derivatives) .

Q. How does EPZ020411 compare to other PRMT inhibitors (e.g., MS023, GSK3368715) in experimental design?

InhibitorTarget SpecificityKey Use Case
EPZ020411PRMT6 (selective)Studying PRMT6-specific pathways in epigenetics/cancer
MS023Type I PRMTs (broad)Pan-PRMT inhibition to assess functional redundancy
GSK3368715PRMT1/3/4/6/8Exploring synergistic effects in combinatorial therapies

Methodological Tip : Use EPZ020411 with MS023 to differentiate PRMT6-specific phenotypes from broader PRMT inhibition .

Advanced Research Questions

Q. How to design experiments isolating PRMT6-specific effects in complex biological systems?

  • Genetic Complementation : Treat PRMT6-knockout cells with wild-type or catalytically dead PRMT6 mutants alongside EPZ020411 to confirm on-target effects .
  • Proteomic Profiling : Combine EPZ020411 treatment with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify PRMT6-specific methylation substrates .
  • Structural Analysis : Co-crystallize EPZ020411 with PRMT6 to map binding interactions and guide mutagenesis studies (e.g., cyclobutoxy group interactions) .

Q. How to address contradictory data on EPZ020411’s off-target effects in cellular models?

  • Dose-Response Analysis : Ensure concentrations ≤100 nM to minimize PRMT1/8 inhibition. Validate with PRMT1/8-specific assays (e.g., H4R3 methylation for PRMT1) .
  • Chemical Proteomics : Use affinity pulldown with EPZ020411-coupled beads to identify non-PRMT6 binding partners .
  • Structural Analogs : Test derivatives (e.g., isopropoxy-substituted compounds) to determine if observed effects persist in the absence of the cyclobutoxy group .

Q. What pharmacokinetic parameters should guide in vivo dosing of EPZ020411?

  • Bioavailability : Subcutaneous (SC) administration in rats achieves >50% bioavailability, with plasma half-life of ~4 hours .
  • Dosing Regimen : For chronic studies, administer 10 mg/kg SC twice daily to maintain steady-state inhibition .
  • Tissue Penetration : Quantify drug levels in target tissues (e.g., tumors) via LC-MS/MS to confirm effective concentrations .

Q. How do structural features of EPZ020411 inform the rational design of PRMT6 inhibitors?

  • Ethylenediamine Moiety : Mimics arginine’s guanidine group, enabling substrate competition. Removal abolishes activity .
  • Cyclobutoxy Group : Confers specificity for PRMT6’s hydrophobic pocket. Substitution with smaller groups (e.g., isopropoxy) broadens inhibition to other PRMTs .
  • Pyrazole Core : Stabilizes interactions with PRMT6’s catalytic site; modifications here alter potency .

Methodological Tip : Use molecular dynamics simulations to predict how structural changes impact binding energy and selectivity .

Q. How to resolve discrepancies in EPZ020411’s effects across different cellular models?

  • Cell Line Variability : Test multiple models (e.g., HeLa, HCT116) with varying PRMT6 expression levels. Normalize data to PRMT6 protein abundance via Western blot .
  • Methylation Context : Assess chromatin accessibility (e.g., ATAC-seq) to determine if substrate availability influences efficacy .
  • Combination Studies : Co-treat with PRMT5 inhibitors (e.g., HLCL-61) to rule out compensatory crosstalk between PRMT isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.